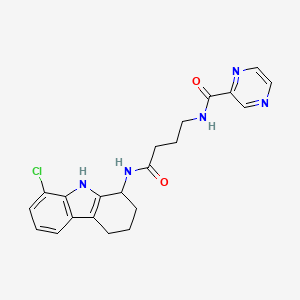![molecular formula C19H20N4O2S B10980714 N-[(2S)-1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B10980714.png)
N-[(2S)-1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a pyrrole ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multiple steps, starting with the construction of the pyrrolidine and pyrrole rings. These rings are then functionalized and coupled with the benzothiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity while minimizing the risk of side reactions. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and benzothiazole derivatives, such as:
- N-[(2S)-3-cyclohexyl-1-oxo-1-({(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}amino)propan-2-yl]-1H-indole-2-carboxamide .
- 2-(pyrrolidin-1-yl)pyrimidines .
Uniqueness
What sets N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H20N4O2S/c1-13(18(25)22-8-2-3-9-22)20-17(24)14-6-7-15-16(12-14)26-19(21-15)23-10-4-5-11-23/h4-7,10-13H,2-3,8-9H2,1H3,(H,20,24)/t13-/m0/s1 |
InChI Key |
XNQAEASILACEEX-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-{[(4-hydroxyphthalazin-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10980656.png)
![4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10980657.png)


![N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide](/img/structure/B10980678.png)
![1-(2-{[5-(4,5-dimethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine](/img/structure/B10980680.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10980683.png)
![2-(biphenyl-4-yloxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B10980691.png)
![N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10980699.png)
![N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10980703.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10980708.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10980713.png)
